Allolithocholic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds like allolithocholic acid often involves complex chemical reactions. A notable method for synthesizing similar compounds is outlined by Iida et al. (1993), who described a new approach for the preparation of related bile acids, allochenodeoxycholic and allocholic acids. This method included steps like oxidation-dehydrogenation and reductive allomerization, highlighting the intricate processes involved in synthesizing such compounds (Iida et al., 1993).

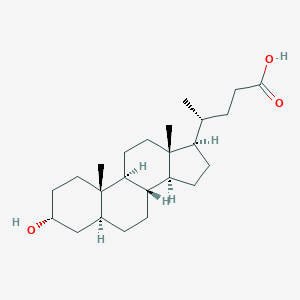

Molecular Structure Analysis

The molecular structure of allolithocholic acid, like other bile acids, is characterized by a steroid backbone. The specific arrangement of atoms and functional groups in allolithocholic acid determines its chemical behavior and biological function. Studies on similar zeolite structures, as discussed by Gounder and Iglesia (2013, 2009), reveal how molecular structures influence the chemical reactivity and catalytic performance of such compounds (Gounder & Iglesia, 2013); (Gounder & Iglesia, 2009).

Chemical Reactions and Properties

Bile acids, including allolithocholic acid, participate in various chemical reactions, primarily in the gastrointestinal system. Their amphipathic nature allows them to emulsify fats, aiding in digestion. The study of similar zeolite catalysts by Luo et al. (2016) provides insights into how the structure of such compounds can influence their reactivity, especially in the presence of different substrates (Luo et al., 2016).

Physical Properties Analysis

The physical properties of allolithocholic acid, such as solubility, melting point, and boiling point, are determined by its molecular structure. These properties are critical in understanding its behavior in biological systems. The study by Needham et al. (1988) on the physical properties of alkanes through molecular modeling offers a parallel to how the physical properties of complex molecules like allolithocholic acid can be analyzed (Needham et al., 1988).

Chemical Properties Analysis

The chemical properties of allolithocholic acid, including its acidity, reactivity, and stability, are pivotal for its biological role. Barthomeuf (1987) provides a perspective on the acidity dependence in zeolites, which can be analogous to understanding the acid-base behavior of bile acids like allolithocholic acid (Barthomeuf, 1987).

Applications De Recherche Scientifique

1. Regulation of Immune Homeostasis

Allolithocholic acid, specifically its variant isoallolithocholic acid (isoalloLCA), plays a significant role in regulating immune homeostasis. It enhances the differentiation of anti-inflammatory regulatory T cells (Treg cells). This is achieved through the facilitation of a permissive chromatin structure in the promoter region of the transcription factor forkhead box P3 (Foxp3). This discovery suggests the potential of isoalloLCA in maintaining immune homeostasis, especially in conditions like inflammatory bowel diseases where its levels are significantly reduced (Li et al., 2021).

2. Microbiome-Driven Immune Modulation

IsoalloLCA is synthesized by gut bacteria from 3-oxolithocholic acid. Research has identified specific gut bacteria in the Bacteroidetes phylum responsible for this conversion. This metabolite and its bacterial producers are crucial in modulating the immune system, especially in the gut. The interaction between these bacteria, isoalloLCA, and the immune system highlights the importance of the microbiome in health and disease management (Li et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMEROWZSTRWXGI-NWFSOSCSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415285 | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allolithocholic acid | |

CAS RN |

2276-94-0 | |

| Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AC1NR32F | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)